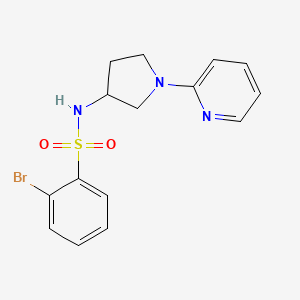

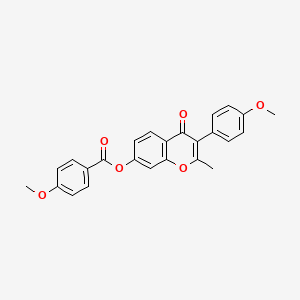

![molecular formula C22H17N5 B2929045 N-benzyl-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-44-0](/img/structure/B2929045.png)

N-benzyl-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound with the molecular formula C22H17N5 . It belongs to the class of triazole-fused heterocyclic compounds, which are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The molecular structure of “N-benzyl-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” includes a triazolo[1,5-a]quinazolin-5-amine core, which is a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often require the use of eco-compatible catalysts and reaction conditions . The diastereoselectivity of the three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) was proved by NMR and X-ray methods .Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H17N5 and an average mass of 351.404 Da . More specific physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Drug Discovery

The triazole ring is a common motif in pharmaceuticals due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. Compounds like N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been explored for their potential as therapeutic agents. They have shown promise in the development of new medications due to their high chemical stability and ability to mimic E or Z amide bonds . This makes them valuable scaffolds for designing drugs with improved efficacy and safety profiles.

Organic Synthesis

In organic chemistry, triazoles serve as versatile intermediates. They can participate in various chemical reactions, enabling the synthesis of complex organic compounds. The triazole moiety in N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can act as a building block for the construction of more elaborate molecular architectures, which are useful in the synthesis of natural products and novel materials .

Polymer Chemistry

Triazole derivatives are used in polymer chemistry to create polymers with specific properties. The introduction of a triazole unit into a polymer backbone can enhance thermal stability, mechanical strength, and chemical resistance. This makes N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine a candidate for the design of high-performance materials suitable for challenging environments .

Supramolecular Chemistry

The triazole ring’s ability to engage in hydrogen bonding makes it an attractive component for supramolecular assemblies. These assemblies have applications in molecular recognition, self-healing materials, and responsive systems. The compound could be utilized to develop new supramolecular structures with tailored functionalities .

Bioconjugation and Chemical Biology

Bioconjugation involves attaching a biologically active molecule to another molecule, such as a drug to a targeting moiety. Triazoles, due to their stability and biocompatibility, are excellent candidates for bioconjugationN-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine could be used to create conjugates for targeted drug delivery or diagnostic purposes .

Fluorescent Imaging

Triazole derivatives can exhibit fluorescent properties, making them useful for imaging applications. They can be designed to emit light at specific wavelengths, allowing for the visualization of biological processes. The compound N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine might be modified to serve as a fluorescent probe in cellular imaging .

Antimicrobial Activity

Triazoloquinazoline derivatives have demonstrated a range of biological activities, including antimicrobial properties. They have been studied for their potential to combat bacterial and fungal infections. The specific compound N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine could be investigated for its efficacy against various pathogens .

Adenosine Receptor Antagonism

Some triazoloquinazoline compounds have shown activity as adenosine receptor antagonists. These receptors play a role in numerous physiological processes, and their modulation can have therapeutic benefitsN-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may be explored for its potential to influence adenosine receptor-mediated pathways .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-3-phenyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5/c1-3-9-16(10-4-1)15-23-21-18-13-7-8-14-19(18)27-22(24-21)20(25-26-27)17-11-5-2-6-12-17/h1-14H,15H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVYDLRZMJCNCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

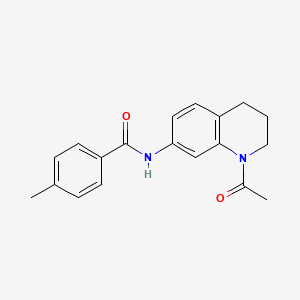

![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)

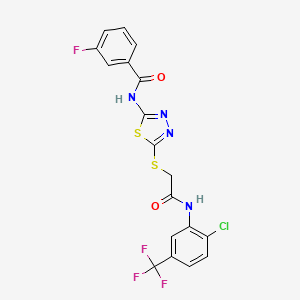

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2928974.png)

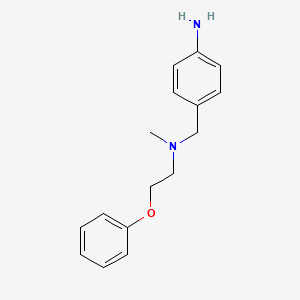

![2-[(4-Methylfuran-2-yl)methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2928976.png)

![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2928982.png)

![N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2928984.png)